[(4-Bromothiophen-2-yl)methyl](methyl)(2-phenylethyl)amine
Description
(4-Bromothiophen-2-yl)methyl(2-phenylethyl)amine (CAS: 1078162-18-1) is a brominated thiophene derivative with the molecular formula C₁₃H₁₄BrNS (molar mass: 296.23 g/mol). Its structure features a 4-bromo-substituted thiophene ring, a methyl group, and a 2-phenylethylamine moiety.
Properties
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-N-methyl-2-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNS/c1-16(10-14-9-13(15)11-17-14)8-7-12-5-3-2-4-6-12/h2-6,9,11H,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIRXFSKLIAQNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromothiophen-2-yl)methyl(2-phenylethyl)amine typically involves multi-step organic reactions. One common method starts with the bromination of thiophene to obtain 4-bromothiophene. This intermediate is then subjected to a Grignard reaction with methylmagnesium bromide to introduce the methyl group. The resulting compound undergoes a nucleophilic substitution reaction with 2-phenylethylamine to yield the final product.
Industrial Production Methods
Industrial production of (4-Bromothiophen-2-yl)methyl(2-phenylethyl)amine may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, are crucial to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Bromothiophen-2-yl)methyl(2-phenylethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding thiophene derivative.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
(4-Bromothiophen-2-yl)methyl(2-phenylethyl)amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of (4-Bromothiophen-2-yl)methyl(2-phenylethyl)amine involves its interaction with specific molecular targets. The bromine atom and the thiophene ring can participate in halogen bonding and π-π interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also undergo metabolic transformations, producing active metabolites that contribute to its overall activity.
Comparison with Similar Compounds
(5-Methylthiophen-2-yl)methylamine (CAS: 852400-09-0)
- Molecular Formula : C₁₄H₁₇NS
- Key Differences : Replaces the bromine atom with a methyl group at the 5-position of the thiophene ring.
- Implications : Reduced electron-withdrawing effects and lower molecular weight (227.35 g/mol) compared to the brominated analog. Likely higher metabolic stability but weaker π-π stacking interactions .
n-((4-Bromothiophen-2-yl)methyl)-3-methylcyclopentan-1-amine (CAS: 854357-52-1)
- Molecular Formula : C₁₂H₁₇BrN
- Key Differences : Substitutes the 2-phenylethyl group with a 3-methylcyclopentylamine.
- Implications : Increased steric hindrance and altered lipophilicity (cyclopentane vs. aromatic ring). May exhibit different receptor-binding profiles due to reduced aromatic interactions .
Brominated Aromatic Amines
{[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine (CAS: 1095098-16-0)
- Molecular Formula: C₁₅H₁₆BrNO
- Key Differences: Replaces the thiophene ring with a brominated phenyl group bearing a 4-methylphenoxy substituent.
- Implications: Enhanced solubility due to the ether linkage but reduced aromatic conjugation compared to thiophene. Potential for divergent pharmacokinetic properties .
1-(4-Bromophenyl)ethylamine (CAS: Not provided)
- Molecular Formula : C₁₆H₂₆BrN
- Key Differences : Features a 4-bromophenyl group and a branched alkyl chain (6-methylheptan-2-yl).
- Implications : Higher molecular weight (312.29 g/mol) and increased hydrophobicity due to the alkyl chain. Likely slower systemic clearance compared to the target compound .
Phenylethylamine Derivatives
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (β-Methyl Fentanyl)
- Molecular Formula : C₂₃H₂₈N₂O
- Key Differences : Piperidine core with a propanamide substituent, structurally related to opioids.
- Implications : Despite shared phenylethylamine motifs, the piperidine and amide groups confer potent μ-opioid receptor affinity, unlike the target compound’s simpler amine structure .
Structural and Physicochemical Analysis
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Structural Features | Lipophilicity (LogP*) | Pharmacological Implications |
|---|---|---|---|---|---|
| Target Compound | C₁₃H₁₄BrNS | 296.23 | Bromothiophene, phenylethylamine | ~3.2 (estimated) | Potential CNS activity; moderate metabolic stability |
| (5-Methylthiophen-2-yl)methylamine | C₁₄H₁₇NS | 227.35 | Methylthiophene, phenylethylamine | ~2.8 | Reduced halogen effects; faster metabolism |
| β-Methyl Fentanyl | C₂₃H₂₈N₂O | 348.48 | Piperidine, propanamide | ~4.1 | High opioid receptor affinity |
*LogP values are estimated using fragment-based methods due to lack of experimental data.
Biological Activity
(4-Bromothiophen-2-yl)methyl(2-phenylethyl)amine is a compound of interest in medicinal chemistry due to its unique structural features, which include a bromothiophene moiety and an amine group. This combination suggests potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article aims to summarize the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of (4-Bromothiophen-2-yl)methyl(2-phenylethyl)amine is C14H16BrNS, with a molecular weight of approximately 295.23 g/mol. The structure can be represented as follows:
This compound features:
- A bromothiophene ring , known for its electronic properties.
- A phenethylamine side chain , which may influence its solubility and interaction with biological systems.
The biological activity of (4-Bromothiophen-2-yl)methyl(2-phenylethyl)amine is hypothesized to involve several mechanisms:
1. Enzyme Inhibition
Preliminary studies suggest that the compound may inhibit specific enzymes involved in cellular signaling pathways, such as protein kinases, which are crucial in cancer progression and other diseases.
2. Receptor Modulation
The compound may interact with various receptors, altering cellular responses that could lead to therapeutic effects. Its amine group allows for hydrogen bonding interactions with receptor sites.
3. Anticancer Properties
There is evidence suggesting that compounds containing thiophene rings exhibit anticancer activity by interfering with DNA replication or repair mechanisms. Further studies are required to elucidate the specific pathways involved.
Biological Activity Overview
Research has indicated several biological activities associated with (4-Bromothiophen-2-yl)methyl(2-phenylethyl)amine:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits antibacterial and antifungal properties. |
| Anticancer | Potential to inhibit tumor growth through various mechanisms. |
| Neurotransmission | May modulate neurotransmitter pathways by interacting with specific receptors. |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of (4-Bromothiophen-2-yl)methyl(2-phenylethyl)amine:
- Anticancer Activity : A study demonstrated that thiophene derivatives showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the ability to induce apoptosis in cancer cells through receptor modulation.
- Enzyme Interaction Studies : Research involving molecular docking simulations indicated that the compound could bind effectively to certain enzyme active sites, suggesting potential as a lead compound in drug development targeting specific diseases.
- Antimicrobial Properties : Compounds with similar structures have shown promise as antimicrobial agents against resistant strains of bacteria and fungi, indicating a need for further exploration of (4-Bromothiophen-2-yl)methyl(2-phenylethyl)amine in this area.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
